Eicosenoic acid, (Z)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

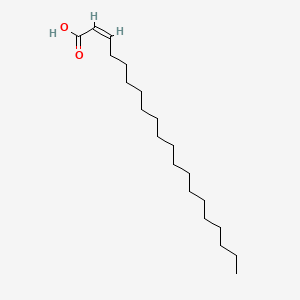

It is a long-chain fatty acid with a molecular formula of C20H38O2 and a molecular weight of 310.5145 g/mol . This compound is commonly found in various plant oils and nuts, particularly in jojoba oil . It is one of several eicosenoic acids, which are characterized by having twenty carbon atoms and one double bond in their structure .

準備方法

Synthetic Routes and Reaction Conditions: Eicosenoic acid, (Z)-, can be synthesized through the hydrogenation of eicosadienoic acid. The process involves the selective hydrogenation of the double bonds in eicosadienoic acid using a palladium catalyst under mild conditions . Another method involves the isomerization of eicosenoic acid, (E)-, to eicosenoic acid, (Z)-, using a suitable isomerization catalyst .

Industrial Production Methods: Industrial production of eicosenoic acid, (Z)-, typically involves the extraction of the compound from natural sources such as jojoba oil. The oil is subjected to saponification, followed by acidification to release the free fatty acids. The eicosenoic acid is then purified using techniques such as distillation or chromatography .

Types of Reactions:

Oxidation: Eicosenoic acid, (Z)-, can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Eicosenoic acid, (Z)-, can participate in substitution reactions, particularly at the carboxyl group, to form esters and amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or ozone in a solvent such as dichloromethane.

Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure and temperature conditions.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed:

Oxidation: Hydroxy and keto derivatives of eicosenoic acid.

Reduction: Eicosanoic acid (a saturated fatty acid).

Substitution: Eicosenoic acid esters and amides.

科学的研究の応用

Eicosenoic acid, (Z)-, has a wide range of scientific research applications:

作用機序

Eicosenoic acid, (Z)-, exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function . It can also act as a signaling molecule, modulating various cellular pathways involved in inflammation and cell proliferation . The compound interacts with specific receptors on the cell surface, triggering downstream signaling cascades that regulate gene expression and cellular responses .

類似化合物との比較

Oleic Acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth carbon atom.

Gondoic Acid:

Erucic Acid: A monounsaturated omega-9 fatty acid with a double bond at the thirteenth carbon atom.

Eicosenoic acid, (Z)-, stands out due to its specific applications in industrial and medical research, as well as its unique presence in jojoba oil .

特性

IUPAC Name |

(Z)-icos-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKTURVKRGQNQD-HNENSFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28933-89-3 |

Source

|

| Record name | Eicosenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。